3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a sulfanylmethyl group to a 4,5-dihydroimidazole moiety substituted with a 2-ethoxybenzoyl group. This structure combines aromatic, sulfur-containing, and imidazoline components, which are often associated with diverse physicochemical and biological properties.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-23-16-8-4-3-7-15(16)17(22)21-11-10-20-18(21)24-13-14-6-5-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGRQJCZDIVYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine.
Ethoxybenzoyl Group Introduction: The ethoxybenzoyl group can be introduced through an acylation reaction using 2-ethoxybenzoyl chloride and a suitable base.
Pyridine Ring Attachment: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ethoxybenzoyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of molecules characterized by a pyridine-imidazole core with variable substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The ethoxy group in the target compound may confer greater lipophilicity compared to methoxy analogs, affecting bioavailability . Electron-Withdrawing Groups (e.g., chlorine): The 3-chlorobenzoyl analog (CAS 851807-60-8) exhibits higher electronegativity, which could influence intermolecular interactions such as halogen bonding or dipole-dipole forces .
Synthetic Pathways Analogs like 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine derivatives are synthesized via nucleophilic substitution between 2-mercaptopyridine derivatives and 2-chloroimidazolines (e.g., in dichloromethane or methanol) . Copper(II) chloride is often used to stabilize complexes, as seen in bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2−) (1a), where CuCl₄²⁻ anions interact with organic cations via hydrogen and chalcogen bonds .
Crystallographic and Conformational Insights X-ray studies of related compounds (e.g., 1a) reveal non-planar geometries between the imidazoline and pyridine rings (dihedral angles ~87°), driven by steric repulsions and intramolecular H-bonding. Similar distortions may occur in the target compound . Short contacts (e.g., S···Cl interactions at 3.33 Å) highlight the role of weak non-covalent forces in stabilizing crystal structures .
The 2-ethoxybenzoyl group in the target compound may modulate similar pathways.
Biological Activity
The compound 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a member of the imidazole and pyridine family of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyridine ring, an imidazole moiety, and a sulfanyl group, which contribute to its pharmacological potential. The presence of the ethoxybenzoyl group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.
- Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways, which may affect processes such as inflammation and cell proliferation.
- Gene Expression Regulation : It has been suggested that this compound can modulate gene expression related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, imidazole derivatives have been shown to reduce pro-inflammatory cytokine production in various models of inflammation .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Imidazole Derivative A | Anti-inflammatory | 5.0 |
| Imidazole Derivative B | Antibacterial | 4.0 |
Case Studies
- Anti-cancer Activity : A study explored the effects of imidazole-based compounds on cancer cell lines. Results indicated that certain derivatives induced apoptosis in breast cancer cells through caspase activation . Although specific data for our compound is lacking, the structural similarities suggest potential efficacy.
- Neuroprotective Effects : Another investigation into pyridine derivatives revealed neuroprotective properties against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of antioxidant enzyme activity . This suggests that our compound may also exhibit similar protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
